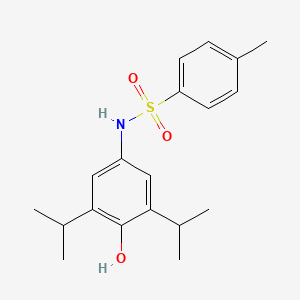

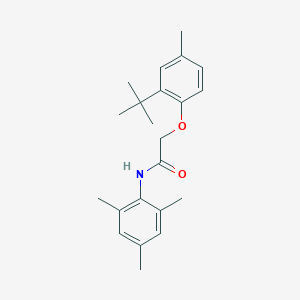

![molecular formula C15H13NO5S B5509842 5-[(2-噻吩羰基)氨基]邻苯二甲酸二甲酯](/img/structure/B5509842.png)

5-[(2-噻吩羰基)氨基]邻苯二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves complex chemical reactions, including esterification and reaction with specific reagents to achieve the desired compound. For example, the synthesis process can include reactions with methyl 2-chloropropionate, leading to a significant yield under optimized conditions (W. Pen, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds related to dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate has been conducted using various spectroscopic methods. Studies on proton tautomerism and stereoisomerism provide insight into the structural changes associated with different substituents and the overall molecular conformation (A. Pyrih et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate can lead to the formation of complex compounds. For instance, reactions with chlorodiphenylphosphine can produce compounds with significant applications in gold(I) chemistry, forming model complexes for macrocyclic gold compounds (Dennis Wiedemann et al., 2009).

Physical Properties Analysis

The physical properties of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate derivatives, such as solubility, melting points, and molecular weight, are crucial for their application in various fields. Studies have been conducted to characterize these properties through methods like polymerization and condensation reactions, which also reveal insights into the molecular weight growth characteristics and solubility in organic solvents (D. Parker & W. Feast, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are vital for understanding the applications of dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate. Research into the reactivity with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, has provided valuable information on synthesizing novel compounds with potential applications (A. Davoodnia et al., 2009).

科学研究应用

金(I)化学和巨环金化合物

5-氨基邻苯二甲酸二甲酯作为氨基取代四内酰胺大环化合物的先驱物,已探索其在金(I)化学中的用途。涉及此化合物的模型配合物的合成导致了双核和离子金(I)化合物的产生,展示了 Au···Au 相互作用。这些发展提供了对 5-[(2-噻吩羰基)氨基]邻苯二甲酸二甲酯衍生物在形成复杂结构方面的潜力的见解,这些结构对材料科学和催化具有重要意义 (Wiedemann, Gamer, & Roesky, 2009)。

合成研究和克莱森重排

对 5-[(2-噻吩羰基)氨基]邻苯二甲酸二甲酯衍生物的合成条件的研究已经产生了有希望的结果。一项研究为特定衍生物实现了 60% 的产率,该衍生物经历了克莱森重排。这一过程突出了该化合物的有机合成中的多功能性和潜力,为具有各种应用的新型化合物提供了途径 (Pen, 2014)。

具有手性侧基的聚酯

该化合物还用于合成新型聚酯,并结合了手性侧基。这种聚合物表现出优异的溶解性、光学活性和热稳定性,使其适用于材料科学中的各种应用。这些发现强调了 5-[(2-噻吩羰基)氨基]邻苯二甲酸二甲酯在开发高性能光学活性聚合物方面的潜力 (Mallakpour & Kolahdoozan, 2007)。

蛋白酶的荧光发生底物

5-氨基邻苯二甲酸二甲酯的氨基酸和肽衍生物已被研究作为某些蛋白酶的底物。这些衍生物提供了一个有用的平台来检测和定量测定酶活性,证明了该化合物在生物化学和分子生物学研究中的实用性 (Baggett et al., 1985)。

生物催化“绿色”合成

在无溶剂条件下由脂肪酶催化的 5-羟基邻苯二甲酸二甲酯与聚乙二醇的生物催化缩聚反应代表了一种对环境友好的聚合物合成方法。该方法展示了该化合物在功能化两亲共聚物的“绿色”合成中的潜力,突出了其对可持续化学和材料科学的贡献 (Kumar et al., 2004)。

属性

IUPAC Name |

dimethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-20-14(18)9-6-10(15(19)21-2)8-11(7-9)16-13(17)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZTRXDRQUMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

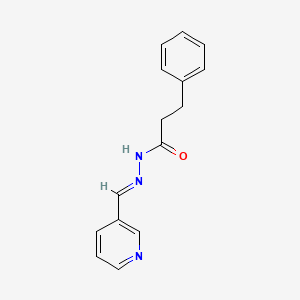

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

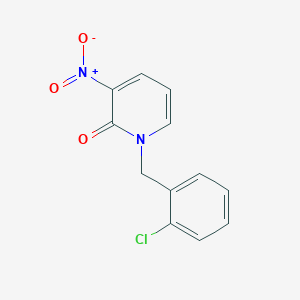

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

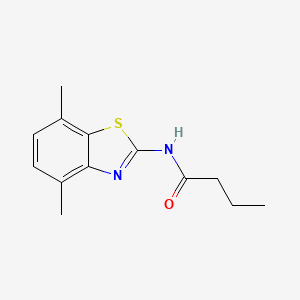

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)